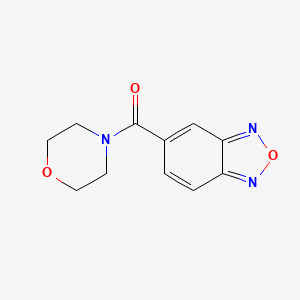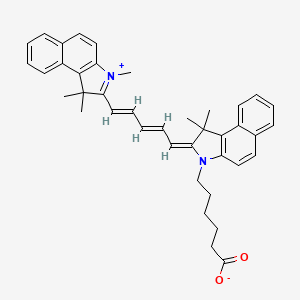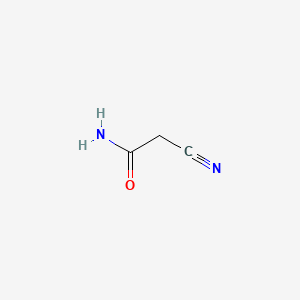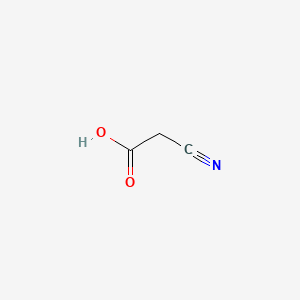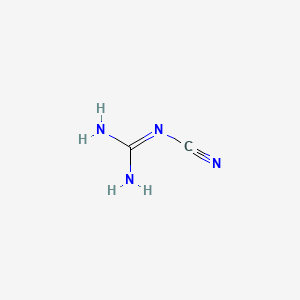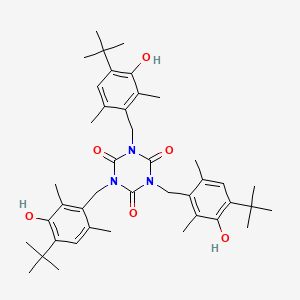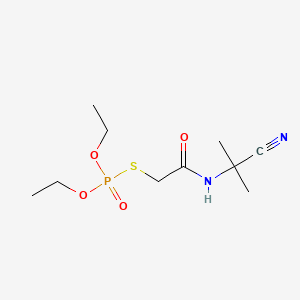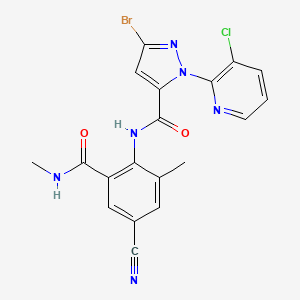
Cortisone
描述
氢化可的松是一种天然存在的孕烯类(21个碳原子)类固醇激素,也用作药物前体。 它是皮质类固醇代谢物,由肾脏中皮质类固醇11-β-脱氢酶同工酶2将皮质醇转化而来 。 氢化可的松以其抗炎特性而闻名,用于治疗多种疾病,包括类风湿性关节炎 .
作用机制
氢化可的松通过在肝脏中转化为皮质醇发挥作用。 皮质醇然后与糖皮质激素受体结合,导致基因表达改变,从而减少炎症并抑制免疫反应 。 氢化可的松的分子靶标包括参与炎症反应的各种酶和受体 .
生化分析
Biochemical Properties
Cortisone interacts with various enzymes, proteins, and other biomolecules. This conversion involves the enzyme 11-beta-dehydrogenase isozyme 2 . This compound also has a role in the regulation of our response to stress, via activation of the hypothalamic–pituitary–adrenal axis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It suppresses various elements of the immune system, thus reducing inflammation and attendant pain and swelling . This compound prompts cells to release sugar (glucose) into your blood to provide fuel for your brain and muscles so they can continue dealing with the stressful situation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. Cortisol is converted by the action of the enzyme corticosteroid 11-beta-dehydrogenase isozyme 2 into the inactive metabolite this compound, particularly in the kidneys . This is done by oxidizing the alcohol group at carbon 11. This compound is then converted back to the active steroid cortisol by stereospecific hydrogenation at carbon 11 by the enzyme 11β-Hydroxysteroid dehydrogenase type 1, particularly in the liver .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Chronic systemic glucocorticoid treatment is accompanied by several common, serious and dose-dependent adverse effects, such as polyuria, polydipsia, alopecia, muscle weakness, panting, lethargy and obesity . These effects are of greater concern to pet owners than to the animals themselves .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, an injection of corticosterone increased vigilance behavior within two minutes in a study . Chronic systemic glucocorticoid treatment is accompanied by several common, serious and dose-dependent adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is one of several end-products of a process called steroidogenesis, which starts with the synthesis of cholesterol and proceeds through a series of modifications in the adrenal gland to become any one of many steroid hormones .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is converted in the liver to the active metabolite hydrothis compound . The steroidogenic acute regulatory protein (StAR), and translocator protein (TSPO), in a complex with various proteins including VDAC and ATAD3A, are involved in the transport of cholesterol to the inner membrane of the mitochondria .
Subcellular Localization
This compound has specific subcellular localizations that affect its activity or function. SUMOylation of 11β-HSD2 at residue K266 modulates cortisol-mediated mineralocorticoid receptor nuclear translocation independently of effects on transactivation .
准备方法
合成路线和反应条件: 氢化可的松可以从薯蓣皂苷元(一种甾体皂苷)通过一系列化学反应合成。 该过程涉及微生物转化和酶促反应,包括羟基化和脱氢步骤 。原料薯蓣皂苷元经过一系列化学转化生成氢化可的松。
工业生产方法: 氢化可的松的工业生产涉及使用微生物转化和酶促过程。 简单棒状杆菌通常用于皮质类固醇合成中的1,2-脱氢步骤 。这种化学和生物技术的结合经过多年的发展,实现了高效生产氢化可的松。
化学反应分析
反应类型: 氢化可的松会发生多种化学反应,包括氧化、还原和取代反应。 其中一个关键反应是皮质醇在皮质类固醇11-β-脱氢酶同工酶2的作用下氧化生成氢化可的松 .
常用试剂和条件: 氢化可的松合成和转化中常用的试剂包括微生物酶、氧化剂和还原剂。 这些反应的条件通常包括特定的 pH 值、温度和酶促反应中辅因子的存在 .
主要生成产物: 皮质醇氧化生成的主要产物是氢化可的松。 此外,氢化可的松可以通过还原反应进一步转化为其他皮质类固醇,如氢化可的松 .
科学研究应用
氢化可的松在化学、生物学、医学和工业领域具有广泛的科学研究应用。 在医学上,氢化可的松用于治疗炎症性疾病,如类风湿性关节炎,以及其他内分泌疾病 。在化学方面,研究氢化可的松的化学性质和反应。在生物学方面,氢化可的松用于了解类固醇激素的作用机制及其对机体的作用。 在工业上,氢化可的松被生产用于医药用途,是生产其他皮质类固醇的关键成分 .
相似化合物的比较
氢化可的松与其他皮质类固醇类似,例如氢化可的松、强的松和地塞米松。 氢化可的松的独特之处在于它从皮质醇的特定转化以及与更强效的皮质类固醇相比其相对温和的活性 。 例如,氢化可的松更有效,具有更强的抗炎作用 。 强的松和地塞米松也更有效,而且与氢化可的松相比,其作用时间更长 .
类似化合物列表:- 氢化可的松
- 强的松
- 地塞米松
- 倍他米松
- 甲泼尼龙
属性
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYSYFVPBJMHGN-ZPOLXVRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022857 | |
| Record name | Cortisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cortisone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002802 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.28 mg/mL at 25 °C | |
| Record name | Cortisone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002802 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53-06-5 | |
| Record name | Cortisone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cortisone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cortisone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14681 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cortisone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cortisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cortisone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CORTISONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V27W9254FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cortisone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002802 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222 °C | |
| Record name | Cortisone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002802 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


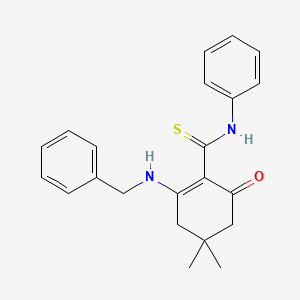
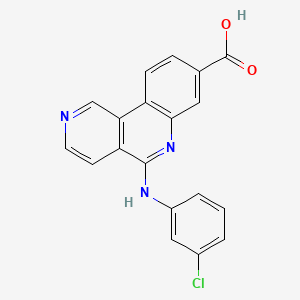

![4,7,11-trioxa-16-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9-trien-17-one](/img/structure/B1669365.png)
